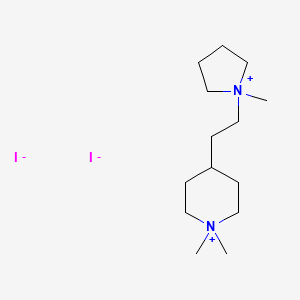
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is a quaternary ammonium compound It is known for its unique structure, which includes a piperidinium core with dimethyl and methylpyrrolidinyl substituents, and two iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethylpiperidinium with 1-methylpyrrolidine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability due to its ionic nature.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl viologen dichloride: Known for its use as an electron acceptor in redox reactions.
Ethyl viologen dibromide: Similar structure but with ethyl groups instead of methyl groups.
Paraquat dichloride: A well-known herbicide with a similar bipyridinium structure.
Uniqueness
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is unique due to its specific substituents and iodide ions, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
63884-31-1 |
|---|---|
Formule moléculaire |
C14H30I2N2 |
Poids moléculaire |
480.21 g/mol |
Nom IUPAC |
1,1-dimethyl-4-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2)11-6-14(7-12-15)8-13-16(3)9-4-5-10-16;;/h14H,4-13H2,1-3H3;2*1H/q+2;;/p-2 |
Clé InChI |
QEQKZRHPZBUHCM-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCC(CC1)CC[N+]2(CCCC2)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


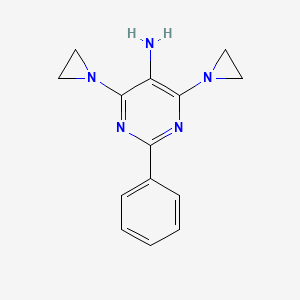

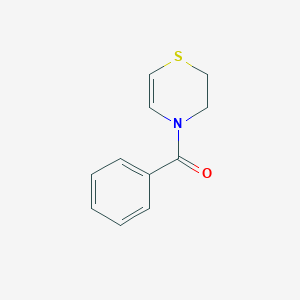
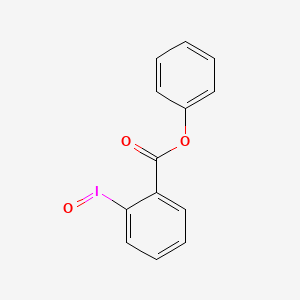
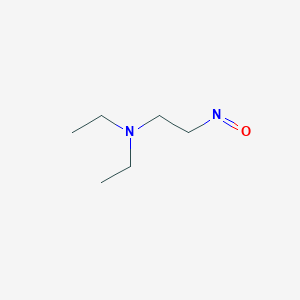
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
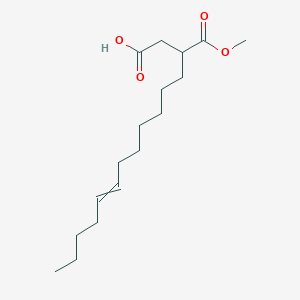

![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
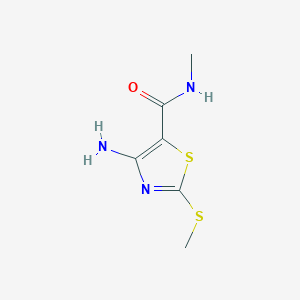
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)

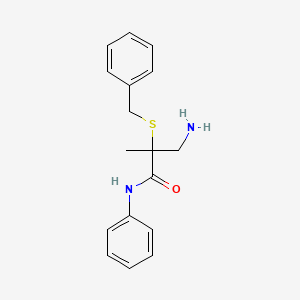
silane](/img/structure/B14508209.png)
